molecular formula C26H16Cl2N4O4 B11550186 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B11550186
M. Wt: 519.3 g/mol
InChI Key: YPHJPGALJXJUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4’-diamine: is a complex organic compound that features a biphenyl core with two symmetrical substituents These substituents are derived from 4-chloro-3-nitrobenzaldehyde and are connected to the biphenyl core via imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4’-diamine typically involves a condensation reaction between biphenyl-4,4’-diamine and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid (e.g., hydrochloric acid) to facilitate the formation of the imine bonds. The reaction mixture is refluxed for several hours, and the product is obtained by cooling the mixture and filtering the precipitate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under suitable conditions.

    Reduction: The imine linkages can be reduced to amine linkages using reducing agents like sodium borohydride.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction of nitro groups: Formation of corresponding amines.

    Reduction of imine linkages: Formation of secondary amines.

    Substitution of chloro groups: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine:

    Bioconjugation: The compound’s reactive groups can be used to attach biomolecules for various applications, including drug delivery and diagnostics.

Industry:

    Dyes and Pigments: The compound can be used as a precursor for the synthesis of dyes and pigments with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its electronic structure, which allows it to participate in various chemical reactions. The nitro and chloro groups can undergo redox reactions, while the imine linkages can be reduced to amines. These transformations can modulate the compound’s electronic properties, making it suitable for applications in organic electronics and materials science.

Comparison with Similar Compounds

  • N,N’-diphenyl-N,N’-bis(3,3’-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
  • N,N’-diphenyl-N,N’-bis(1-naphthyl)-1,1’-biphenyl-4,4’-diamine

Comparison:

  • N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-4,4’-diamine is unique due to the presence of both nitro and chloro groups, which provide additional sites for chemical modification and enhance its electronic properties.
  • The similar compounds listed above lack these functional groups, which may limit their reactivity and potential applications in comparison.

Properties

Molecular Formula

C26H16Cl2N4O4

Molecular Weight

519.3 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[4-[4-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H16Cl2N4O4/c27-23-11-1-17(13-25(23)31(33)34)15-29-21-7-3-19(4-8-21)20-5-9-22(10-6-20)30-16-18-2-12-24(28)26(14-18)32(35)36/h1-16H

InChI Key

YPHJPGALJXJUNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.